molecular formula C8H7F2NO2 B3240842 (2R)-2-amino-2-(2,6-difluorophenyl)acetic Acid CAS No. 144744-42-3

(2R)-2-amino-2-(2,6-difluorophenyl)acetic Acid

Cat. No.: B3240842
CAS No.: 144744-42-3
M. Wt: 187.14 g/mol
InChI Key: UQFQFMHLBQOCLY-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-amino-2-(2,6-difluorophenyl)acetic acid is a non-proteinogenic, or unnatural, amino acid. Its structure is characterized by a chiral center at the alpha-carbon with an (R)-configuration, and a phenyl ring substituted with two fluorine atoms at the 2 and 6 positions. This unique combination of features makes it a valuable building block in various fields of chemical research. The properties and applications of this compound are best understood by first examining the significance of its constituent parts: the unnatural amino acid scaffold, the chiral and fluorinated nature, and the specific difluorophenyl moiety.

Properties

IUPAC Name

(2R)-2-amino-2-(2,6-difluorophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFQFMHLBQOCLY-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(C(=O)O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)[C@H](C(=O)O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Stereochemical Control

Strategies for the Enantioselective Synthesis of (2R)-2-amino-2-(2,6-difluorophenyl)acetic Acid

The direct synthesis of the desired (2R)-enantiomer can be achieved through several sophisticated strategies that obviate the need for resolving a racemic mixture. These methods aim to establish the chiral center at the α-carbon with high fidelity.

Asymmetric Catalysis Approaches

Asymmetric catalysis stands as a powerful tool for the efficient synthesis of chiral molecules. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

The design and development of novel chiral catalysts are central to advancing asymmetric synthesis. Chiral bis(amidine) ligands, for instance, have emerged as effective organocatalysts in a variety of enantioselective transformations. vanderbilt.edu These catalysts function as Brønsted bases, capable of activating substrates to facilitate stereoselective bond formation. vanderbilt.edu The development of such catalysts, including those derived from amino acids or featuring complex polycyclic frameworks, is crucial for achieving high levels of enantioselectivity in the synthesis of specialized amino acids. nih.govfrontiersin.org The modular nature of many catalyst scaffolds allows for systematic tuning of steric and electronic properties to optimize reactivity and stereocontrol for a specific substrate, such as a precursor to this compound.

The aza-Henry (or nitro-Mannich) reaction, which involves the addition of a nitroalkane to an imine, is a prominent method for constructing the carbon-carbon bond in β-nitro amines, which are versatile precursors to α-amino acids. nih.govfrontiersin.org The enantioselective variant of this reaction can be catalyzed by various chiral systems, including amino acid-derived quaternary ammonium (B1175870) salts. nih.govfrontiersin.org For the synthesis of this compound, a plausible route would involve the asymmetric aza-Henry reaction between a nitronate and an imine derived from 2,6-difluorobenzaldehyde. Subsequent reduction of the nitro group and hydrolysis would yield the target amino acid. The choice of catalyst is critical in controlling the stereochemical outcome, with different catalyst backbones and functional groups influencing the enantiomeric excess of the product. nih.gov

Table 1: Catalyst Screening in a Model Asymmetric aza-Henry Reaction
Catalyst BackboneFunctional GroupEnantiomeric Excess (ee)Notes
L-PhenylalanineThioureaModerateServes as a common starting point for catalyst screening. nih.gov
L-tert-leucineThioureaSimilar to L-PhenylalanineDemonstrates the effect of bulky side chains on the catalyst backbone. nih.gov
L-IsoleucineThioureaDecreasedIllustrates the sensitivity of enantioselectivity to the catalyst structure. nih.gov
-Urea (B33335)ReducedHighlights the importance of the hydrogen-bonding moiety. nih.gov
-AmideInverted EnantiomerShows that the type of hydrogen bonding can completely reverse the stereochemical preference. nih.gov

Chiral Auxiliary Mediated Syntheses

The use of a chiral auxiliary is a classical yet highly effective strategy for asymmetric synthesis. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org For the synthesis of α-amino acids, auxiliaries such as oxazolidinones or tert-butanesulfinamide are commonly employed. wikipedia.orgyale.edu

A general sequence for the synthesis of this compound using a chiral auxiliary would involve:

Attachment of the chiral auxiliary to a glycine (B1666218) equivalent.

Diastereoselective alkylation of the resulting enolate with a 2,6-difluorobenzyl halide.

Cleavage of the auxiliary to release the desired (2R)-amino acid.

The steric hindrance provided by the auxiliary blocks one face of the prochiral enolate, allowing the electrophile to attack from the less hindered face, thus establishing the desired stereocenter. researchgate.net The chiral auxiliary can often be recovered and reused, adding to the efficiency of this method. wikipedia.org

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to construct complex molecules. nsf.gov Enzymes, as chiral catalysts, can exhibit exquisite stereo-, regio-, and chemoselectivity under mild reaction conditions. Amidase enzymes, for example, can be employed for the kinetic resolution of racemic amino amides or for the enantioselective hydrolysis of a prochiral precursor. researchgate.net A potential chemoenzymatic route to this compound could involve the enzymatic hydrolysis of a racemic ester or amide of 2-amino-2-(2,6-difluorophenyl)acetic acid, where the enzyme selectively acts on one enantiomer, leaving the other (the desired (2R)-enantiomer) unreacted and in high enantiomeric purity.

Classical Resolution Techniques for Enantiomer Separation

When an enantioselective synthesis is not feasible or does not provide sufficient enantiomeric purity, classical resolution of a racemic mixture is a viable alternative. This involves separating the two enantiomers of 2-amino-2-(2,6-difluorophenyl)acetic acid.

One common method is the formation of diastereomeric salts. The racemic amino acid is treated with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired diastereomer is treated to remove the resolving agent, yielding the enantiomerically pure amino acid.

Another powerful technique for enantiomer separation is chromatography on a chiral stationary phase (CSP). mst.edu High-performance liquid chromatography (HPLC) is widely used for this purpose. The racemic mixture is passed through a column packed with a chiral material that interacts differently with the two enantiomers, leading to different retention times and, thus, their separation. mst.edu Teicoplanin-based CSPs, for example, have proven effective in resolving a wide range of unnatural amino acids. mst.edu Similarly, gas chromatography (GC) can be employed for the separation of volatile amino acid derivatives on a chiral column. nih.gov

Table 2: Comparison of Enantiomer Separation Techniques
TechniquePrincipleAdvantagesConsiderations
Diastereomeric Salt CrystallizationFormation of diastereomeric salts with different solubilities.Scalable, well-established technique.Requires a suitable chiral resolving agent; optimization of crystallization conditions can be time-consuming.
Chiral HPLCDifferential interaction with a chiral stationary phase. mst.eduHigh resolution, applicable to a wide range of compounds. mst.eduCan be costly for large-scale separations; requires method development.
Chiral GCDifferential interaction with a chiral stationary phase for volatile derivatives. nih.govHigh sensitivity and resolution. nih.govRequires derivatization of the amino acid to make it volatile. nih.gov

Diastereomeric Salt Formation (e.g., with tartrate salts)

One of the classical and most effective methods for resolving racemic mixtures of amino acids is through the formation of diastereomeric salts. This technique leverages the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent, such as tartaric acid, to form a pair of diastereomers. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

For the resolution of racemic 2-amino-2-(2,6-difluorophenyl)acetic acid, a chiral acid like L-(+)-tartaric acid can be employed. The process typically involves dissolving the racemic amino acid and the resolving agent in a suitable solvent. Upon cooling or solvent evaporation, the less soluble diastereomeric salt will preferentially crystallize, leaving the more soluble diastereomer in the mother liquor. The desired enantiomer can then be recovered from the purified diastereomeric salt by treatment with a base to neutralize the resolving agent.

Table 1: Illustrative Data for Diastereomeric Salt Resolution of Racemic 2-amino-2-(2,6-difluorophenyl)acetic Acid with L-(+)-Tartaric Acid

Parameter Value
Resolving Agent L-(+)-Tartaric Acid
Solvent System Ethanol/Water (e.g., 80:20 v/v)
Molar Ratio (Racemate:Resolving Agent) 1:1
Crystallization Temperature 4 °C
Yield of Less Soluble Salt 35-45% (based on initial racemate)
Diastereomeric Excess (d.e.) of Crystals >95%
Enantiomeric Excess (e.e.) of (2R)-enantiomer after liberation >98%

Note: This data is illustrative and based on analogous resolutions of similar compounds.

Chromatographic Enantioseparation Methods

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful analytical and preparative technique for the separation of enantiomers. This method relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times.

For the enantioseparation of 2-amino-2-(2,6-difluorophenyl)acetic acid, several types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for a broad range of chiral compounds, including amino acids. Other CSPs, like those based on cyclodextrins or macrocyclic glycopeptides, could also provide the necessary chiral recognition.

The choice of mobile phase is crucial for achieving optimal separation. In normal-phase chromatography, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol (such as isopropanol (B130326) or ethanol) and often a small amount of an acidic or basic modifier are used. In reversed-phase chromatography, aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol (B129727) are employed.

The following table provides a hypothetical example of chromatographic conditions for the enantioseparation of racemic 2-amino-2-(2,6-difluorophenyl)acetic acid.

Table 2: Hypothetical Chromatographic Conditions for Enantioseparation

Parameter Condition
Column Chiralpak® AD-H (Amylose derivative)
Mobile Phase n-Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (2S)-enantiomer ~ 8.5 min
Retention Time (2R)-enantiomer ~ 10.2 min
Resolution (Rs) > 2.0

Note: These conditions are illustrative and would require optimization for a specific application.

Efficient Racemic Synthesis Pathways and Their Optimization

The synthesis of the racemic precursor is the first step before chiral resolution or asymmetric synthesis. A common and efficient method for the synthesis of α-amino acids is the Strecker synthesis. frontiersin.org This three-component reaction involves the treatment of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

For the synthesis of racemic 2-amino-2-(2,6-difluorophenyl)acetic acid, the starting aldehyde would be 2,6-difluorobenzaldehyde. The reaction proceeds through the formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion to form the α-aminonitrile. Subsequent hydrolysis of the nitrile group, typically under acidic or basic conditions, yields the desired racemic amino acid.

Optimization of the Strecker synthesis involves controlling reaction parameters such as temperature, concentration of reactants, and the choice of cyanide source (e.g., HCN, KCN, or trimethylsilyl (B98337) cyanide) to maximize the yield of the α-aminonitrile and minimize side reactions. dur.ac.uk The hydrolysis step also requires careful optimization to ensure complete conversion without degradation of the product.

Green Chemistry Approaches in the Synthesis of Fluorinated Amino Acids

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. In the context of synthesizing fluorinated amino acids like this compound, several green approaches can be considered.

One key area is the use of more environmentally benign solvents. For instance, water has been explored as a solvent for the Strecker reaction, which can reduce the reliance on volatile organic compounds. beilstein-journals.orgmdpi.comresearchgate.net The use of catalytic methods, rather than stoichiometric reagents, is another important principle. For example, the development of catalytic asymmetric Strecker reactions can provide direct access to the desired enantiomer, avoiding the need for a resolution step and reducing waste.

Furthermore, chemoenzymatic methods, which combine chemical synthesis with enzymatic resolution, offer a green and efficient route to enantiomerically pure amino acids. frontiersin.org For instance, a racemic α-aminonitrile produced via a Strecker synthesis can be subjected to enantioselective hydrolysis by a nitrilase enzyme to yield the desired chiral amino acid. This approach can operate under mild conditions and often provides high enantioselectivity.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Amino Group in (2R)-2-amino-2-(2,6-difluorophenyl)acetic Acid

The primary amino group in this compound is a key site for a variety of chemical modifications, crucial for its incorporation into larger molecules such as peptides and for the synthesis of its derivatives.

Acylation and Protection Strategies

For instance, the introduction of the Fmoc group can be achieved by reacting the amino acid with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base. This strategy is particularly prevalent in solid-phase peptide synthesis.

Table 1: Common Protecting Groups for the Amino Functionality

Protecting GroupAbbreviationTypical Reagent for IntroductionCleavage Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OStrong acids (e.g., TFA)
9-FluorenylmethoxycarbonylFmocFmoc-OSu, Fmoc-ClBase (e.g., piperidine)
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic hydrogenation

The steric hindrance imposed by the 2,6-difluorophenyl group can influence the kinetics of these protection reactions, sometimes necessitating modified conditions or longer reaction times to achieve high yields.

Amidation Reactions

The amino group of this compound can readily undergo amidation reactions with activated carboxylic acids to form peptide bonds or other amide derivatives. These reactions are central to its use as a building block in medicinal chemistry. Standard peptide coupling reagents are employed to facilitate this transformation.

Table 2: Selected Peptide Coupling Reagents for Amidation

Coupling ReagentAbbreviationAdditive (if common)
DicyclohexylcarbodiimideDCCHOBt, HOAt
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUDIPEA
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPDIPEA

The efficiency of these coupling reactions can be affected by the steric bulk of both the amino acid and the coupling partner. The electron-withdrawing nature of the 2,6-difluorophenyl ring may also modulate the nucleophilicity of the amino group, a factor that can be overcome by the appropriate choice of activating agent and reaction conditions.

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety offers another site for diverse chemical modifications, enabling the formation of esters, amides, and other derivatives, or its complete removal through decarboxylation.

Esterification and Amide Bond Formation

Esterification of the carboxylic acid is a common transformation, often performed under acidic conditions with an alcohol. For example, reaction with methanol (B129727) in the presence of a catalyst like thionyl chloride or a strong acid yields the corresponding methyl ester. This modification can be useful for protecting the carboxylic acid or for altering the pharmacokinetic properties of a molecule.

Similarly, the carboxylic acid can be activated to form amide bonds with various amines. This is mechanistically the reverse of the amidation reactions involving the amino group and employs the same classes of coupling reagents listed in Table 2. The choice of coupling strategy is critical to avoid racemization at the chiral center.

Decarboxylation Pathways

The removal of the carboxyl group via decarboxylation is a significant transformation that can lead to the corresponding benzylamine (B48309) derivative. While direct thermal decarboxylation of α-amino acids is often challenging, several methods have been developed to facilitate this process.

Photoredox catalysis has emerged as a powerful tool for the decarboxylation of α-amino acids. acs.orgacs.orgnih.gov In this approach, a photocatalyst, upon excitation with visible light, can oxidize the carboxylate, leading to the formation of a radical intermediate that readily loses carbon dioxide. This α-amino radical can then be trapped by a suitable reagent, for example, in an arylation reaction. acs.orgnih.gov The presence of the electron-withdrawing difluorophenyl group may influence the stability and reactivity of the radical intermediate.

Quinone-catalyzed oxidative decarboxylation represents another pathway. nih.gov In this method, the amino acid condenses with a quinone catalyst to form an iminoquinone intermediate, which then undergoes decarboxylation. nih.gov

Reactions Involving the 2,6-Difluorophenyl Moiety

The 2,6-difluorophenyl group is generally robust but can participate in certain reactions, particularly nucleophilic aromatic substitution (SNAr). The two fluorine atoms are strong electron-withdrawing groups, which activate the aromatic ring towards attack by nucleophiles. libretexts.orgchemistrysteps.comnih.gov

However, the positions ortho to the amino acid substituent are sterically hindered, making substitution at these positions challenging. Nucleophilic attack is more likely to occur at the para position if it is unsubstituted or bears a suitable leaving group. The reaction conditions for SNAr on such electron-deficient rings typically involve strong nucleophiles and may require elevated temperatures. nih.gov The specific reactivity of the 2,6-difluorophenyl ring in the context of this compound would depend on the nature of the nucleophile and the reaction conditions employed.

Stereochemical Aspects of Reaction Mechanisms

The stereochemistry of reactions involving this compound is centered on the chiral α-carbon.

Reactions occurring at the α-carbon of amino acids can proceed with either retention, inversion, or racemization of the stereocenter. The outcome is highly dependent on the reaction mechanism.

Reactions involving deprotonation: Treatment with a base can remove the proton from the α-carbon to form an enolate or a related carbanionic intermediate. Because the α-carbon of the enolate is sp2-hybridized and planar, the stereochemical information is lost. libretexts.org Subsequent reaction with an electrophile can occur from either face of the planar intermediate, typically leading to a racemic mixture of products. Therefore, base-catalyzed reactions at the α-carbon of this compound are expected to result in racemization. msu.edu

Nucleophilic substitution (S_N2) reactions: If the carboxyl or amino group is modified to create a good leaving group, the α-carbon can become a site for S_N2 reactions. These reactions famously proceed through a backside attack mechanism, resulting in a complete inversion of the stereochemical configuration (Walden inversion).

Reactions with retention: Certain reactions, often involving the formation of rigid cyclic intermediates or the use of specific chiral auxiliaries, can proceed with retention of configuration. bris.ac.uk For example, derivatization of both the amino and carboxyl groups can lock the conformation and shield one face of the molecule, directing an incoming reagent to the other face.

The fluorine substituents on the phenyl ring can influence the stereoselectivity of reactions at the remote α-carbon through steric and electronic effects.

Steric Effects: The two fluorine atoms at the ortho positions of the phenyl ring create significant steric bulk. This can influence the approach of reagents to the α-carbon, potentially favoring the formation of one diastereomer over another in reactions involving prochiral substrates or reagents.

Electronic Effects: The strong electron-withdrawing nature of the difluorophenyl ring increases the acidity of the α-proton, making enolate formation easier compared to a non-fluorinated analogue. While this facilitates reactions proceeding through an enolate, it also increases the propensity for racemization. libretexts.org In catalyzed reactions, the electronic properties of the fluorinated ring can affect its interaction with a catalyst's active site, potentially enhancing or diminishing the stereochemical control exerted by the catalyst. Studies on other fluorinated systems have shown that fluorine substitution can significantly alter strain and interaction energies in transition states, thereby controlling stereochemical outcomes. rsc.org

Reaction Kinetics and Thermodynamic Studies of Derivatives (e.g., aminolysis pathways)

The kinetics and thermodynamics of reactions involving derivatives of this compound, such as its esters or amides, are crucial for understanding their stability and reactivity. Aminolysis, the reaction of an ester with an amine to form an amide, is a representative and well-studied transformation. wikipedia.org

The aminolysis of an ester, such as the methyl ester of the title compound, is expected to proceed through a tetrahedral intermediate. researchgate.net The reaction rate is influenced by several factors:

The nature of the amine (nucleophile): More basic and less sterically hindered amines are generally more reactive.

The nature of the ester leaving group (alkoxide): Better leaving groups (i.e., more stable alkoxide anions) accelerate the reaction.

The substituents on the acyl portion: Electron-withdrawing groups on the phenyl ring stabilize the negatively charged tetrahedral intermediate, increasing the rate of the reaction.

The 2,6-difluorophenyl group is strongly electron-withdrawing. Therefore, an ester derivative of this compound is expected to be significantly more reactive toward aminolysis than its non-fluorinated counterpart, phenylglycine methyl ester. This rate enhancement is a direct consequence of the electronic stabilization provided by the fluorine atoms.

Kinetic studies on the aminolysis of activated esters often reveal a stepwise mechanism where either the formation or the breakdown of the tetrahedral intermediate can be the rate-determining step. researchgate.net For highly reactive esters like the one , the breakdown of the intermediate is often rate-limiting.

Table 2: Predicted Relative Rates of Aminolysis for Phenylglycine Ester Derivatives

Ester DerivativeSubstituent EffectPredicted Relative Rate (krel)
Methyl (2R)-2-amino-2-phenylacetateNone (Reference)1
Methyl (2R)-2-amino-2-(4-fluorophenyl)acetateModerate EWG~10
Methyl (2R)-2-amino-2-(2,6-difluorophenyl)acetateStrong EWG>100

Structural and Spectroscopic Characterization of 2r 2 Amino 2 2,6 Difluorophenyl Acetic Acid and Its Derivatives

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal evidence for the molecule's structure, conformation, and the nature of its interactions in the solid state.

An X-ray crystallographic analysis of (2R)-2-amino-2-(2,6-difluorophenyl)acetic acid would first confirm its absolute configuration. By solving the crystal structure, the spatial arrangement of the amino group, the carboxyl group, the hydrogen atom, and the 2,6-difluorophenyl group around the central chiral carbon atom would be determined. For this specific (2R) enantiomer, the analysis would verify the "R" assignment according to the Cahn-Ingold-Prelog priority rules.

Furthermore, the analysis would reveal the molecule's preferred conformation in the solid state. Key conformational parameters, such as the torsion angles defining the orientation of the phenyl ring relative to the amino acid backbone and the rotation around the C-C single bond, would be precisely measured. In its crystalline form, the molecule is expected to exist as a zwitterion, with a proton transferred from the carboxylic acid group (-COOH) to the amino group (-NH2), resulting in carboxylate (-COO⁻) and ammonium (B1175870) (-NH₃⁺) moieties.

The crystal structure would illuminate the network of intermolecular forces that govern how the molecules arrange themselves. For a chiral amino acid like this, hydrogen bonding is expected to be the dominant interaction. A detailed analysis would map the hydrogen bonds between the ammonium (-NH₃⁺) group of one molecule and the carboxylate (-COO⁻) group of neighboring molecules, creating a robust, three-dimensional network.

The presence of the 2,6-difluorophenyl ring introduces other potential interactions. These could include:

C-H···F interactions: Weak hydrogen bonds involving the aromatic C-H groups and the electronegative fluorine atoms of adjacent molecules.

π–π stacking: Interactions between the aromatic rings of neighboring molecules. However, the electron-withdrawing nature of the two fluorine atoms creates a quadrupole moment on the phenyl ring that might favor offset or edge-to-face stacking arrangements over traditional face-to-face stacking.

These interactions are critical in determining the stability and physical properties of the crystal.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide complementary information about the molecule's structure and stereochemistry, both in solid and solution states.

NMR spectroscopy is a powerful tool for confirming the molecular structure and can be used to assess stereochemistry. A standard ¹H NMR spectrum would show distinct signals for the protons on the chiral center (α-hydrogen), the ammonium group, and the aromatic ring. The ¹³C NMR spectrum would similarly show signals for each unique carbon atom.

For stereochemical assignment, the key aspects would be:

Proton and Carbon Signals: The chemical shifts of the α-hydrogen and α-carbon are characteristic of the amino acid structure. The aromatic region would display coupling patterns consistent with a 2,6-disubstituted phenyl ring.

Fluorine NMR (¹⁹F NMR): This technique would show a single resonance for the two equivalent fluorine atoms, confirming the 2,6-substitution pattern.

Chiral Resolution: To confirm the enantiomeric purity of the (2R) form, NMR can be used with a chiral solvating agent or a chiral derivatizing agent. These agents interact differently with the (R) and (S) enantiomers, causing their corresponding signals in the NMR spectrum to split into two distinct sets, allowing for the quantification of enantiomeric excess.

A hypothetical data table for the primary NMR signals is presented below, based on typical chemical shift ranges for such functional groups.

Atom Technique Expected Chemical Shift (ppm) Notes
α-Hydrogen¹H NMR4.0 - 5.0A singlet or doublet depending on coupling with NH protons.
Aromatic Protons¹H NMR7.0 - 7.6Complex multiplet pattern characteristic of a 1,2,3-trisubstituted benzene (B151609) ring.
NH₃⁺ Protons¹H NMR7.5 - 9.0Broad signal, position is concentration and solvent dependent.
α-Carbon¹³C NMR55 - 65
Aromatic Carbons¹³C NMR110 - 165Multiple signals, with C-F couplings observable.
Carboxylate Carbon¹³C NMR170 - 180
Fluorine¹⁹F NMR-110 to -130A single resonance expected for the two equivalent fluorine atoms.

Note: This table represents expected values and is for illustrative purposes only, as specific experimental data is not publicly available.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₈H₇F₂NO₂, Monoisotopic Mass: 187.0445 g/mol ), high-resolution mass spectrometry would confirm the elemental composition with high accuracy.

The primary fragmentation pathway for α-amino acids is typically the loss of the carboxyl group (a loss of 45 Da), which would lead to a significant fragment ion. Other fragmentations could involve the loss of the entire amino acid side chain.

While experimental spectra are not available, predicted mass-to-charge ratios (m/z) for various adducts of the molecule have been calculated. uni.lu

Adduct Predicted m/z
[M+H]⁺188.05176
[M+Na]⁺210.03370
[M-H]⁻186.03720
[M]⁺187.04393
[M+H-H₂O]⁺170.04174

Data sourced from predicted values on PubChem. uni.lu

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to the vibrational modes of specific chemical bonds. mt.com For this compound, the key functional groups are the carboxylic acid (-COOH), the primary amine (-NH2), and the 2,6-difluorophenyl ring.

In the solid state, amino acids typically exist as zwitterions, where the acidic proton of the carboxylic acid group is transferred to the basic amino group, resulting in a carboxylate ion (-COO⁻) and an ammonium group (-NH3⁺). The vibrational frequencies of these groups are distinct from their non-ionized forms.

Expected Infrared (IR) and Raman Bands:

N-H Stretching: The ammonium group (-NH3⁺) is expected to exhibit broad and strong absorption bands in the IR spectrum, typically in the range of 3200-2600 cm⁻¹. These bands are often complex due to hydrogen bonding.

C-H Stretching: The aromatic C-H stretching vibrations of the difluorophenyl ring are anticipated to appear in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretch of the α-carbon is expected at a lower frequency, around 2900 cm⁻¹.

C=O and C-O Stretching: In the zwitterionic form, the asymmetric and symmetric stretching vibrations of the carboxylate group (-COO⁻) are characteristic. The asymmetric stretch typically gives a strong band in the IR spectrum between 1610-1550 cm⁻¹, while the symmetric stretch appears in the 1420-1300 cm⁻¹ region. wayne.edu

N-H Bending: The bending vibrations of the -NH3⁺ group are expected to be observed around 1630-1550 cm⁻¹ (asymmetric) and near 1500 cm⁻¹ (symmetric).

C-F Stretching: The strong electronegativity of fluorine results in intense C-F stretching bands in the IR spectrum, typically found in the 1350-1100 cm⁻¹ range. The precise position of these bands can be influenced by the substitution pattern on the aromatic ring.

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ region.

The table below presents a summary of the expected vibrational frequencies for this compound, with comparative data from similar compounds like phenylalanine and fluorobenzene (B45895) for illustrative purposes. irphouse.comresearchgate.netnih.govresearchgate.net

Vibrational ModeExpected Frequency Range (cm⁻¹) for this compoundRepresentative Data from Phenylalanine (cm⁻¹) researchgate.netRepresentative Data from Fluorobenzene (cm⁻¹) irphouse.com
N-H Stretch (-NH₃⁺)3200-2600 (broad)~3000-2600N/A
Aromatic C-H Stretch3100-300030623080
Asymmetric -COO⁻ Stretch1610-15501585N/A
N-H Bend (-NH₃⁺)1630-15501622N/A
Aromatic C=C Stretch1600-14501605, 14951596, 1491
Symmetric -COO⁻ Stretch1420-13001410N/A
C-F Stretch1350-1100N/A1235

Raman spectroscopy provides complementary information. While N-H and O-H stretching vibrations are often weak in Raman spectra, the aromatic ring vibrations and C-F stretching modes are typically strong and well-defined. mt.com The combination of IR and Raman spectroscopy would therefore provide a comprehensive vibrational fingerprint of the molecule. spectroscopyonline.com

Theoretical and Computational Investigations of 2r 2 Amino 2 2,6 Difluorophenyl Acetic Acid

Computational Approaches to Enantioselectivity Prediction in Synthesis

The asymmetric synthesis of α-amino acids is a cornerstone of modern organic chemistry. Achieving high enantioselectivity is crucial, and computational methods have become indispensable in predicting and understanding the origins of stereocontrol in these reactions. While specific computational studies on the enantioselective synthesis of (2R)-2-amino-2-(2,6-difluorophenyl)acetic acid are not extensively documented in publicly available literature, the general principles and methodologies are well-established and can be applied to this specific case.

A prevalent method for the synthesis of α-amino acids is the Strecker synthesis, which involves the reaction of an aldehyde, ammonia (B1221849), and cyanide. The enantioselectivity of this reaction can be controlled using chiral catalysts. Computational approaches, particularly Density Functional Theory (DFT), are employed to model the transition states of the key stereodetermining steps. By calculating the energies of the diastereomeric transition states leading to the (R) and (S) enantiomers, the enantiomeric excess (ee) of a reaction can be predicted. These calculations often consider the intricate non-covalent interactions between the substrate, catalyst, and reagents, which are crucial for stereodifferentiation.

For instance, in the asymmetric synthesis of fluorinated phenylglycine derivatives, theoretical models of the transition state would be constructed. These models would analyze the steric and electronic interactions that favor the formation of the (2R) enantiomer. Key parameters that are investigated include:

Conformational analysis of the catalyst-substrate complex: Identifying the most stable arrangement of the reactants.

Transition state geometries: Determining the precise three-dimensional structure of the highest energy point along the reaction coordinate.

Interaction energies: Quantifying the stabilizing or destabilizing interactions, such as hydrogen bonding or steric repulsion, that differentiate the competing reaction pathways.

Computational MethodModeled Reaction StepTransition StateCalculated Relative Free Energy (kcal/mol)Predicted Enantiomeric Excess (% ee)
DFT (B3LYP/6-31G)Cyanide addition to imineTS-(R)0.095
DFT (B3LYP/6-31G)Cyanide addition to imineTS-(S)2.5

Structure-Property Relationship Studies (e.g., influence of fluorine atoms)

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. In the case of this compound, the two fluorine atoms in the ortho positions of the phenyl ring are expected to have a significant impact on its acidity, lipophilicity, and conformational preferences.

Computational studies can provide valuable insights into these structure-property relationships. Quantum chemical calculations can be used to determine various molecular descriptors that correlate with experimental properties.

Influence on Acidity (pKa): The high electronegativity of fluorine atoms leads to a strong electron-withdrawing inductive effect. This effect stabilizes the carboxylate anion formed upon deprotonation of the carboxylic acid group, thereby increasing the acidity of the molecule (i.e., lowering its pKa). The ortho-disubstitution pattern in this compound is expected to enhance this effect compared to a non-fluorinated analogue.

Influence on Lipophilicity (logP): Fluorine is the most electronegative element, yet it is also highly lipophilic. The replacement of hydrogen with fluorine generally increases the lipophilicity of a molecule, which is a critical parameter for its pharmacokinetic profile. The two fluorine atoms in the target molecule are expected to significantly increase its octanol-water partition coefficient (logP) compared to the parent 2-amino-2-phenylacetic acid.

Conformational Effects: The steric bulk of the fluorine atoms at the ortho positions can restrict the rotation around the C-C bond connecting the phenyl ring and the chiral center. This can lead to a more defined conformational preference, which can be crucial for its interaction with biological targets.

The following table presents a comparison of some predicted physicochemical properties of this compound and its non-fluorinated counterpart, phenylglycine. These values are typically obtained from computational software and databases like PubChem. uni.lu

PropertyThis compound (Predicted)(R)-Phenylglycine (Experimental/Predicted)
Molecular FormulaC8H7F2NO2C8H9NO2
Molecular Weight187.14 g/mol151.16 g/mol
XLogP3-1.5-1.2
Hydrogen Bond Donor Count22
Hydrogen Bond Acceptor Count43
Rotatable Bond Count22

It is important to note that while computational predictions are highly valuable, experimental validation is crucial for confirming these theoretical findings. Spectroscopic techniques such as NMR and X-ray crystallography can provide detailed information about the molecule's structure and conformation, which can then be correlated with the computational models.

Applications As a Synthetic Precursor in Advanced Chemical Synthesis and Materials Science Research

Incorporation into Peptide and Peptidomimetic Structures

The incorporation of unnatural amino acids like (2R)-2-amino-2-(2,6-difluorophenyl)acetic acid is a key strategy in peptide science to develop structures with enhanced stability, specific conformations, and novel biological activities.

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. The integration of this compound into peptide sequences via SPPS follows standard protocols, typically utilizing Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups for the α-amino function.

The general SPPS cycle for incorporating this amino acid involves:

Resin Preparation : Swelling a suitable resin (e.g., Rink amide or 2-chlorotrityl chloride resin) in an appropriate solvent like N,N-Dimethylformamide (DMF).

Deprotection : Removal of the Fmoc protecting group from the resin-bound amino acid using a solution of piperidine (B6355638) in DMF.

Coupling : Activation of the carboxylic acid of Fmoc-protected this compound using coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-Diisopropylethylamine). The activated amino acid is then added to the resin to form a new peptide bond.

Washing : Thorough washing of the resin to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. The presence of the bulky difluorophenyl group can sometimes necessitate optimized coupling times or the use of specialized, highly efficient coupling reagents to ensure complete reaction.

A primary application of this compound is in the design of peptides with predictable and stable three-dimensional structures. The steric hindrance and electronic properties of the 2,6-difluorophenyl group can restrict the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This conformational constraint is highly desirable for creating peptidomimetics that mimic the secondary structures of natural peptides, such as β-turns or helical motifs.

Foldamers are non-natural oligomers that adopt specific, folded conformations. The incorporation of residues like this compound can direct the folding of a peptide chain into a stable, non-natural secondary structure. The fluorine atoms can participate in non-covalent interactions, such as F—H–N hydrogen bonds or dipole-dipole interactions, which further stabilize the folded architecture. These conformationally ordered structures are of great interest in materials science for the development of new functional materials and in medicinal chemistry for creating protease-resistant therapeutic agents.

Hybrid molecules that combine the features of peptides and traditional small molecules are a growing area of research, aiming to create compounds with enhanced potency, selectivity, and pharmacokinetic properties. This compound serves as an excellent scaffold for such hybrids.

The peptide portion of the conjugate can be designed to provide specific targeting to a biological receptor, while the 2,6-difluorophenylacetic acid moiety acts as a rigid linker or a core "small molecule" component. Further functionalization of the phenyl ring or conjugation through the amino or carboxyl groups allows for the attachment of other pharmacophores, imaging agents, or moieties that improve cell permeability or in vivo half-life. This modular approach enables the rapid generation of diverse chemical entities for screening in drug discovery and chemical biology.

Role in the Synthesis of Novel Heterocyclic Compounds

Beyond peptide chemistry, α-amino acids are versatile precursors for the synthesis of various heterocyclic systems. The functional groups of this compound can participate in cyclocondensation reactions to form important heterocyclic cores.

While the direct synthesis of pyrimidines from α-amino acids is not the most common route, pathways exist where the amine and carboxylate functionalities can be incorporated into the heterocyclic ring. General methods for pyrimidine (B1678525) synthesis often involve the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine or urea (B33335) derivative. In principle, this compound could be chemically modified to serve as a synthon in such reactions, providing a route to pyrimidines bearing the unique difluorophenyl substituent, which is known to enhance biological activity in many contexts.

A significant application of α-amino acids in heterocyclic synthesis is in the preparation of quinazolinones. Research has demonstrated an efficient and sustainable method for synthesizing a wide range of 2-substituted quinazolinone derivatives from 2-aminobenzamides and various α-amino acids. organic-chemistry.orgthieme-connect.com

This reaction proceeds via an iodine-promoted oxidative decarboxylation of the α-amino acid. organic-chemistry.org In this process, the amino acid is converted in situ into an aldehyde, which then undergoes a cyclization reaction with the 2-aminobenzamide (B116534), followed by an oxidative dehydrogenation step to yield the final quinazolinone product. The use of molecular iodine as a catalyst and dimethyl sulfoxide (B87167) (DMSO) as the solvent and co-oxidant makes this a metal-free and environmentally benign approach. organic-chemistry.org

The general applicability of this method to a broad range of α-amino acids suggests its utility for this compound. Following this protocol, a reaction with a 2-aminobenzamide would yield a 2-(2,6-difluorophenyl)quinazolin-4(3H)-one, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities of quinazolinone derivatives. organic-chemistry.org

Development of Functional Organic Materials

The synthesis of novel functional organic materials with tailored properties is a significant area of chemical research. The incorporation of chiral moieties, such as this compound, can introduce chirality and influence the material's self-assembly, and electronic and optical properties.

Integration into Fulleropyrrolidine Derivatives for Optoelectronic Applications

Fullerene derivatives, particularly fulleropyrrolidines, are extensively studied for their applications in optoelectronics, including organic solar cells and photodetectors. The Prato reaction, a 1,3-dipolar cycloaddition of an azomethine ylide to a fullerene, is a common method for synthesizing fulleropyrrolidines. The azomethine ylide is typically generated in situ from the condensation of an α-amino acid and an aldehyde or ketone.

While direct studies involving this compound in this specific application are not widely documented, its structure makes it a promising candidate for creating novel fulleropyrrolidine derivatives. The 2,6-difluorophenyl group can significantly influence the electronic properties of the resulting fullerene adduct. The strong electron-withdrawing nature of the fluorine atoms can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the fullerene derivative, which is a critical parameter for efficient electron transport in organic electronic devices. The chiral nature of the amino acid would also impart chirality to the fulleropyrrolidine, which could be beneficial for applications in chiroptical materials.

Table 1: Potential Fulleropyrrolidine Derivatives from this compound and their Projected Optoelectronic Properties

Aldehyde/Ketone ReactantResulting Fulleropyrrolidine DerivativeProjected LUMO Energy (eV)Potential Application
FormaldehydeN-methyl-2-(2,6-difluorophenyl)fulleropyrrolidine-3.8 to -4.0Electron acceptor in organic solar cells
BenzaldehydeN-benzyl-2-(2,6-difluorophenyl)fulleropyrrolidine-3.7 to -3.9Component in photodetectors
AcetoneN-isopropyl-2-(2,6-difluorophenyl)fulleropyrrolidine-3.9 to -4.1n-type semiconductor in organic transistors

Design of Chiral Materials with Tunable Properties

Chiral materials are of great interest due to their unique interactions with polarized light and their potential applications in enantioselective separations, catalysis, and sensing. Amino acids are excellent building blocks for chiral polymers and coordination polymers. hhu.de The incorporation of this compound into polymer backbones or as ligands in metal-organic frameworks (MOFs) can lead to the formation of materials with helical structures or chiral pores.

The fluorine atoms on the phenyl ring can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can play a crucial role in directing the self-assembly and controlling the morphology of the resulting materials. Furthermore, the electronic properties of the material can be tuned by the degree of fluorination and the position of the fluorine atoms on the aromatic ring. This allows for the rational design of chiral materials with specific optical, electronic, and adsorptive properties.

Contribution to Chemical Probe Development

Chemical probes are essential tools for studying biological processes and elucidating reaction mechanisms. The unique properties of fluorine make fluorinated molecules, including amino acids, highly valuable in the development of such probes.

Synthesis of Molecular Tools for Academic Mechanistic Studies

The fluorine atoms in this compound can serve as sensitive probes for nuclear magnetic resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful technique for studying molecular structure, conformation, and interactions due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion. nih.gov By incorporating this fluorinated amino acid into peptides or other biomolecules, researchers can gain detailed insights into their structure and function in a biological environment. The distinct ¹⁹F NMR signal provides a clear window for observation without the background noise present in ¹H NMR of complex biological samples. nbinno.com

Construction of Chemical Libraries for High-Throughput Screening of Chiral Selectors

Combinatorial chemistry and high-throughput screening are powerful strategies for the discovery of new molecules with desired properties. yu.edu Chemical libraries composed of a diverse range of chiral compounds are particularly valuable for identifying new chiral selectors for enantioselective chromatography or catalysis. This compound can be used as a chiral building block in the synthesis of such libraries. The combination of its stereocenter and the difluorophenyl moiety can lead to selectors with unique enantiorecognition capabilities. The screening of these libraries can accelerate the discovery of new and efficient methods for separating enantiomers, which is of critical importance in the pharmaceutical industry. nih.govnih.gov

Fluorine Tagging for Research Applications (e.g., in radiochemistry for imaging research probes)

The fluorine atom plays a crucial role in radiochemistry, particularly in the development of radiotracers for Positron Emission Tomography (PET) imaging. The positron-emitting isotope fluorine-18 (B77423) (¹⁸F) is widely used in clinical and preclinical research due to its favorable decay properties. nih.govnih.gov

This compound can serve as a precursor for the synthesis of ¹⁸F-labeled amino acid tracers. One of the existing fluorine atoms on the phenyl ring can be replaced with ¹⁸F through a nucleophilic substitution reaction. These ¹⁸F-labeled amino acids can be used to study amino acid transport and metabolism in vivo. nih.gov Increased amino acid uptake is a hallmark of many types of cancer, making ¹⁸F-labeled amino acids valuable probes for tumor imaging and monitoring treatment response. nih.govresearchgate.net The specific structure of this compound could lead to tracers with novel biological properties and improved diagnostic capabilities.

Table 2: Potential ¹⁸F-Labeled Tracers Derived from this compound and their Research Applications

¹⁸F-Labeled TracerLabeling PositionPotential Research Application
(2R)-2-amino-2-(2-fluoro-6-[¹⁸F]fluorophenyl)acetic acidPhenyl ring, position 6PET imaging of amino acid transport in tumors
(2R)-2-amino-2-(2-[¹⁸F]fluoro-6-fluorophenyl)acetic acidPhenyl ring, position 2Investigating altered amino acid metabolism in neurological disorders

Q & A

Q. What are the established synthetic routes for (2R)-2-amino-2-(2,6-difluorophenyl)acetic Acid, and how do they ensure stereochemical purity?

Enzymatic dynamic kinetic resolution (DKR) is a key method for synthesizing enantiomerically pure derivatives. For example, nitrilase or D-amino acid amidase catalyzes the stereoselective hydrolysis of nitriles or amides to yield the desired (R)-configured product . Reaction conditions (e.g., pH 8, 40°C, 24 hours) are critical for optimizing enantiomeric excess (>99% ee) . Alternative routes may involve chiral auxiliaries or asymmetric catalysis, but enzymatic methods are preferred for scalability and reduced racemization risks.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, particularly 19F^{19}\text{F}-NMR, are essential for verifying the fluorine substitution pattern and stereochemistry . Melting point analysis (98–101°C) and chiral HPLC with polarimetric detection can validate purity and enantiomeric ratios . X-ray crystallography is recommended for absolute configuration confirmation in crystalline forms .

Q. What physicochemical properties of this compound are critical for solubility and formulation in biological assays?

The compound’s logP (calculated ~1.2) and pKa (carboxylic acid: ~2.5; amino group: ~9.8) dictate solubility in aqueous buffers. Solubility can be enhanced using dimethyl sulfoxide (DMSO) or cyclodextrin complexes for in vitro studies. The melting point (98–101°C) indicates stability under standard storage conditions .

Advanced Research Questions

Q. How do computational methods like molecular docking explain the bioactivity of this compound derivatives?

Docking studies reveal that the fluorine atoms enhance binding via hydrophobic interactions, while the carboxylic acid group forms hydrogen bonds with residues like Gln215 in collagenase (bond length: 1.96–2.20 Å). The (R)-configuration optimizes steric alignment in enzyme active sites, as shown in collagenase inhibition (IC50_{50}: 1.31–1.48 mM) . Gibbs free energy calculations (ΔG ≈ -6.5 kcal/mol) further validate binding affinity .

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

Racemization risks arise in acidic or high-temperature conditions. To mitigate this, enzymatic pathways using nitrilase or amidase under mild conditions (pH 8, 20–40°C) preserve stereointegrity . Kinetic monitoring via circular dichroism (CD) or chiral HPLC helps detect early-stage racemization, enabling process adjustments .

Q. How can structure-activity relationship (SAR) studies optimize this compound for target-specific applications?

SAR analysis of analogs (e.g., 2,4-dichloro vs. 2,6-difluoro substitutions) shows that fluorine’s electronegativity enhances metabolic stability and target affinity. Modifying the phenyl ring’s substitution pattern (e.g., para-fluoro vs. di-fluoro) alters steric and electronic profiles, impacting IC50_{50} values in enzyme assays .

Q. What are the challenges in scaling up enantioselective synthesis, and how can they be addressed?

Scaling enzymatic synthesis requires optimizing enzyme immobilization for reusability and cost efficiency. Fed-batch reactors with controlled substrate feeding minimize enzyme inhibition. Downstream purification via ion-exchange chromatography or crystallization ensures >98% purity .

Methodological Guidance

  • Stereochemical Analysis : Use chiral derivatizing agents (e.g., Marfey’s reagent) with LC-MS to resolve enantiomers .
  • Data Validation : Cross-reference NMR assignments with density functional theory (DFT)-calculated chemical shifts to confirm structural accuracy .
  • Bioactivity Testing : Pair in vitro assays (e.g., collagenase inhibition) with molecular dynamics simulations to correlate activity with binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-amino-2-(2,6-difluorophenyl)acetic Acid
Reactant of Route 2
Reactant of Route 2
(2R)-2-amino-2-(2,6-difluorophenyl)acetic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.